molecular formula C7H5BrFNO2 B1294203 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene CAS No. 948294-26-6

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene

Cat. No.: B1294203
CAS No.: 948294-26-6
M. Wt: 234.02 g/mol
InChI Key: ZIULASDABKIDOV-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is an aromatic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . It is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a benzene ring. This compound is used in various chemical syntheses and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be synthesized from 2-bromo-4-fluorotoluene through a nitration reaction. . The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-bromo-2-fluoro-5-methyl-4-aminobenzene.

    Oxidation: Formation of 1-bromo-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene is used in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Material science: In the development of novel materials with specific electronic or optical properties.

    Medicinal chemistry: As a building block in the design and synthesis of potential drug candidates.

    Agricultural chemistry: In the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 1-bromo-2-fluoro-5-methyl-4-nitrobenzene in chemical reactions involves the electrophilic aromatic substitution (EAS) process. The presence of electron-withdrawing groups (nitro and fluoro) on the benzene ring makes it more susceptible to nucleophilic attack. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions . The nitro group can undergo reduction to form an amino group, which can further participate in various chemical transformations.

Comparison with Similar Compounds

1-Bromo-2-fluoro-5-methyl-4-nitrobenzene can be compared with other similar compounds such as:

    1-Bromo-2-fluoro-4-methyl-5-nitrobenzene: Similar structure but with different positions of the substituents.

    1-Bromo-4-nitrobenzene: Lacks the fluoro and methyl groups, leading to different reactivity and applications.

    2-Bromo-1-fluoro-4-nitrobenzene: Different substitution pattern affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-bromo-2-fluoro-5-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIULASDABKIDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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